5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with 2-hydroxycyclobutylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antithrombotic agent due to its ability to inhibit coagulation factors.
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antithrombotic agent, the compound inhibits coagulation factors, thereby preventing the formation of blood clots. The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
5-chloro-N-(2-hydroxycyclopentyl)thiophene-2-carboxamide: Similar in structure but with a cyclopentyl instead of a cyclobutyl group.
5-chloro-N-(2-hydroxycyclohexyl)thiophene-2-carboxamide: Contains a cyclohexyl group instead of a cyclobutyl group.
5-chloro-N-(2-hydroxyphenyl)thiophene-2-carboxamide: Features a phenyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to its analogs .
Biological Activity
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 2198436-08-5
- Molecular Formula : C11H12ClN3O2S
- Molecular Weight : 273.75 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
The compound is believed to interact with specific receptors and enzymes involved in various biological pathways. It may exhibit anti-inflammatory, anticancer, and antimicrobial properties through the inhibition of key signaling pathways.
Pharmacological Effects
-
Anti-inflammatory Activity :
- Studies have indicated that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- It shows potential in treating conditions like rheumatoid arthritis and other inflammatory diseases.
-
Anticancer Properties :
- Preliminary research suggests that this compound may inhibit cancer cell proliferation.
- The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology.
-
Antimicrobial Activity :
- The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antibiotic agent.
- Ongoing studies are evaluating its effectiveness against resistant strains of bacteria.
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
Study | Focus | Findings |
---|---|---|
Case Study 1 | Anti-inflammatory effects in animal models | Significant reduction in edema and inflammatory markers observed. |
Case Study 2 | Anticancer activity in vitro | Induced apoptosis in breast cancer cell lines with IC50 values indicating high potency. |
Case Study 3 | Antimicrobial efficacy | Effective against MRSA strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
Research Findings
Recent research highlights the following findings regarding the compound:
- In vitro Studies : Demonstrated inhibition of specific cancer cell lines, suggesting a targeted approach to cancer therapy.
- In vivo Studies : Animal models showed favorable outcomes in reducing tumor size and inflammation markers.
- Pharmacokinetics : Preliminary data indicate good absorption and bioavailability, essential for therapeutic use.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-4-3-7(14-8)9(13)11-5-1-2-6(5)12/h3-6,12H,1-2H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBJVJWZFLOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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